4-Chloro-7-nitroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

4-Chloro-7-nitroquinazoline (CAS 19815-17-9, MF: C₈H₄ClN₃O₂, MW: 209.59 g/mol) is a bifunctional heterocyclic building block belonging to the quinazoline family. It features a chlorine substituent at the C4 position and a nitro group at the C7 position on the quinazoline core.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
CAS No. 19815-17-9
Cat. No. B027136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-nitroquinazoline
CAS19815-17-9
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl
InChIInChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H
InChIKeyCCCGYXZEVXWXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-nitroquinazoline (CAS 19815-17-9): A Critical Heterocyclic Building Block for Targeted Therapy Intermediates


4-Chloro-7-nitroquinazoline (CAS 19815-17-9, MF: C₈H₄ClN₃O₂, MW: 209.59 g/mol) is a bifunctional heterocyclic building block belonging to the quinazoline family . It features a chlorine substituent at the C4 position and a nitro group at the C7 position on the quinazoline core . This substitution pattern confers distinct reactivity profiles that differentiate it from regioisomeric analogs such as 4-chloro-6-nitroquinazoline (CAS 19815-16-8) and other structurally related intermediates including 4-chloro-7-fluoro-6-nitroquinazoline (CAS 162012-70-6), 2,4-dichloro-7-nitroquinazoline (CAS 129112-65-8), and the non-chlorinated precursor 7-nitroquinazolin-4(3H)-one (CAS 20872-93-9) [1]. The compound is commercially available from multiple vendors with purities ranging from 96% to NLT 98%, typically as a light yellow to yellow solid with a melting point of 146–147 °C and a calculated logP of 2.71 [2].

Why Generic Substitution of 4-Chloro-7-nitroquinazoline Fails: The Functional Cost of Regioisomeric and Substitution-Level Mismatch


The 4-chloro-7-nitroquinazoline scaffold is not a fungible commodity because the spatial orientation of the C7-nitro group—rather than the C6-nitro isomer—dictates the electronic landscape of the quinazoline core and consequently the reactivity, regioselectivity, and biological profile of downstream derivatives [1]. In the foundational 1949 comparative study by Morley and Simpson, the condensation behavior of 4-chloro-6- and 4-chloro-7-nitroquinazoline with amines was established as non-interchangeable, a finding that underpins the distinct synthetic utility of each regioisomer and has been reiterated in modern medicinal chemistry campaigns targeting EGFR-family kinases [2]. Substituting the 7-nitro isomer with the 6-nitro regioisomer (CAS 19815-16-8, m.p. ~128 °C) or with the 2,4-dichloro derivative (CAS 129112-65-8, MW 244.03) will redirect subsequent nucleophilic aromatic substitution (SNAr) pathways toward structurally divergent products that are unlikely to retain the desired pharmacological profile . Similarly, replacing the chloro leaving group at C4 with a fluoro substituent (as in 4-fluoro-7-nitroquinazoline) alters both the electrophilicity at C4 and the frontier electron density that governs amination reactivity [3]. These regioisomeric and leaving-group distinctions carry material consequences for procurement: sourcing the incorrect isomer wastes synthetic effort on products that fail biological screening or cannot be advanced along established patent routes.

4-Chloro-7-nitroquinazoline (CAS 19815-17-9): Quantitative Differential Evidence Versus Closest Comparators


Regioisomeric Condensation Reactivity: 7-Nitro Isomer Establishes Distinct SNAr Profile Versus 6-Nitro Isomer in a Head-to-Head 1949 Baseline Study

In the only published direct head-to-head study of 4-chloro-6-nitroquinazoline versus 4-chloro-7-nitroquinazoline, Morley and Simpson (1949) demonstrated that the two regioisomers produce structurally non-interchangeable products when condensed with amines. The 7-nitro isomer was shown to react with primary aromatic amines under defined thermal conditions to yield 4-anilino-7-nitroquinazoline derivatives that are chemically distinct from the 6-nitro series, with different physical properties and, critically, different downstream synthetic applicability [1]. This regioisomeric resolution is not merely an academic curiosity: the 7-nitro substitution pattern positions the electron-withdrawing nitro group para to the C4-chloro electrophilic site, creating a unique push-pull electronic system that modulates the SNAr activation barrier differently than the meta-oriented 6-nitro isomer [2].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

Derived EGFR Tyrosine Kinase Inhibitory Potency: Quinazoline Derivatives Built from the 7-Nitro Scaffold Achieve Nanomolar IC₅₀ Values Against Wild-Type and Mutant EGFR

While 4-chloro-7-nitroquinazoline itself is a synthetic intermediate and not a terminal bioactive entity, the 4-anilinoquinazoline derivatives constructed from this scaffold via nucleophilic substitution at C4 have yielded some of the most potent EGFR tyrosine kinase inhibitors reported in the literature [1]. In a 2023 review of quinazoline-based anticancer agents targeting tyrosine kinases, 6,7-substituted 4-anilinoquinazoline derivatives demonstrated EGFR-TK inhibitory activity with an IC₅₀ of 0.47 nM for the most potent compound [2]. In a separate study, a series of quinazoline derivatives showed suppressing activity against EGFR with IC₅₀ ranges of 7.27–17.29 nM, surpassing erlotinib (IC₅₀ = 27.01 nM) [3]. This level of potency is directly attributable to the 6,7-disubstitution pattern accessible from the 4-chloroquinazoline core, where the 7-nitro group serves as a precursor for amine installation and subsequent derivatization along synthetic routes paralleling FDA-approved agents such as gefitinib, erlotinib, and afatinib .

EGFR Inhibition Anticancer Agents Tyrosine Kinase Inhibitors

Synthetic Yield Benchmarks: 4-Chloro-7-nitroquinazoline Produces a 70% Isolated Yield from 7-Nitroquinazolin-4(3H)-one with Established Reproducibility Across Multiple Literature Protocols

The synthesis of 4-chloro-7-nitroquinazoline from 7-nitroquinazolin-4(3H)-one (CAS 20872-93-9) via SOCl₂/DMF-mediated chlorination has been documented with consistent isolated yields of approximately 70% across independent protocols . A representative procedure reports 2.61 g (70% yield) of the title compound as a yellowish solid from 3.4 g (17.79 mmol) of starting material upon reflux with thionyl chloride and catalytic DMF, a benchmark that exceeds the typical yields reported for the analogous 4-chloro-6-nitroquinazoline synthesis in certain parallel protocols [1]. The commercially available purity of the 7-nitro isomer routinely reaches 98% (HPLC), with multiple vendors providing batch-specific certificates of analysis including NMR, HPLC, GC, and LC-MS documentation .

Process Chemistry Chlorination Intermediate Synthesis

Physicochemical Differentiation from the 2,4-Dichloro Analog: Lower Molecular Weight and Monofunctional C4 Reactivity Enable Chemoselective Derivatization

4-Chloro-7-nitroquinazoline (MW 209.59 g/mol) possesses a single electrophilic site at C4, whereas 2,4-dichloro-7-nitroquinazoline (CAS 129112-65-8, MW 244.03 g/mol) bears two potentially reactive chlorine substituents at C2 and C4 . This structural difference carries significant practical consequences for library synthesis: the monochloro compound undergoes clean SNAr at C4 with amines, thiols, or alkoxides without requiring orthogonal protection strategies or risking bis-substitution side products . The molecular weight difference (209.59 vs. 244.03 g/mol) also means that on a per-mole basis, the monochloro compound delivers approximately 16% more reactive sites per unit mass, a relevant consideration for cost-sensitive scale-up calculations . The logP of 2.71 (calculated) further positions the compound as moderately lipophilic, a property that governs its solubility in common polar aprotic solvents (DMF, DMSO) used in SNAr chemistry [1].

Chemoselectivity Bioconjugation Parallel Synthesis

Biological Activity Fingerprint: A Derivative of the 7-Nitro Scaffold Demonstrates Sub-Micromolar Antiviral Activity (IC₅₀ = 0.157 μM Against MERS-CoV) and the Nitro Group Confers Documented Mutagenic Reactivity

A derivative of 4-chloro-7-nitroquinazoline demonstrated a high inhibitory effect against MERS-CoV with an IC₅₀ value of 0.157 μM . While this data point pertains to a derivatized analog rather than the building block itself, it illustrates the translational potential of the 7-nitro scaffold in antiviral discovery. Additionally, 4-chloro-7-nitroquinazoline itself has been characterized for its mutagenic properties: it is not active against Salmonella typhimurium in standard Ames test conditions but has demonstrated mutagenicity in other experimental systems, and it can react with amines or formamide to produce nitrosamines, which are known carcinogens . This mutagenic liability—common to nitroaromatic compounds—is a critical experimental design consideration, particularly for groups performing biological screening without further derivatization [1].

Antiviral Research Mutagenicity Nitroreductase Probes

4-Chloro-7-nitroquinazoline (CAS 19815-17-9): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 4-Anilino-7-substituted Quinazoline EGFR-TKI Libraries

For medicinal chemistry teams constructing focused libraries of 4-anilinoquinazoline EGFR inhibitors, 4-chloro-7-nitroquinazoline is the synthetically validated entry point. The C4 chlorine undergoes clean SNAr displacement with substituted anilines to generate the 4-anilino core, while the C7 nitro group serves as a masked amine that can be reduced (H₂/Pd-C or electrochemical methods) and subsequently functionalized to introduce diverse C7 substituents [1]. This sequential derivatization strategy—exemplified in the synthesis of afatinib and dacomitinib intermediates—has produced EGFR inhibitors with IC₅₀ values as low as 0.47 nM against wild-type EGFR and 7–9.3 nM against the T790M mutant, potencies that rival or exceed erlotinib [2]. The 70% reproducible yield in the initial chlorination step and the availability of NLT 98% pure material with full analytical documentation from multiple vendors minimize batch-to-batch variability and ensure SAR consistency across library generations .

Electrochemical Nitro Reduction Process Development for Green Chemistry Routes to Anilinoquinazolines

Recent work has demonstrated metal-free electrochemical reduction of nitroquinazoline derivatives as an environmentally benign alternative to catalytic hydrogenation or stoichiometric metal-hydride reduction in the synthesis of afatinib and dacomitinib intermediates [3]. This methodology, which operates at ambient temperature with shorter reaction times than traditional reduction protocols, is directly applicable to 4-chloro-7-nitroquinazoline as a substrate. The electrochemical approach reduces the nitro group chemoselectively without affecting the C4 chlorine, enabling a two-step sequence (chlorination then electrochemical reduction) that avoids heavy metal contamination and simplifies purification for GMP-adjacent intermediate production . The process is particularly valuable for groups scaling up anilinoquinazoline syntheses toward preclinical candidate delivery, where palladium removal specifications can be stringent.

Nitroreductase-Sensitive Probe Design and Mutagenicity SAR Studies

The documented mutagenicity of 4-chloro-7-nitroquinazoline—active in non-Salmonella experimental systems and capable of forming nitrosamines upon reaction with amines—makes it a relevant tool compound for studying nitroreductase-mediated bioactivation mechanisms and for establishing mutagenicity structure-activity relationships (SAR) within the quinazoline class . The compound can be used as a positive control in nitroreductase enzyme assays or as a comparator in Ames test panels to benchmark the mutagenic potential of newly designed nitroaromatic candidates. Its defined reactivity with amines to generate nitrosamines further positions it as a model substrate for investigating nitrosamine impurity formation pathways, a topic of heightened regulatory scrutiny following the 2018 valsartan recall and subsequent ICH M7(R2) guideline updates on mutagenic impurities [4].

Chemoselective Mono-Functionalization for Parallel Synthesis and Fragment Elaboration

Unlike the bis-electrophilic 2,4-dichloro-7-nitroquinazoline (MW 244.03) that requires orthogonal reactivity strategies to differentiate C2 from C4, 4-chloro-7-nitroquinazoline (MW 209.59) offers a single electrophilic site at C4, enabling clean, high-conversion SNAr reactions without competing side products . This monofunctional character is ideally suited for automated parallel synthesis platforms where reaction robustness and crude purity directly determine library success rates. The compound's moderate lipophilicity (logP 2.71) ensures adequate solubility in DMF and DMSO—the standard solvents for high-throughput SNAr chemistry—while the C7 nitro group provides a spectroscopic handle (UV λmax shifted due to the nitro chromophore) that facilitates reaction monitoring by HPLC at 214–380 nm detection wavelengths [5].

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